molecular formula C24H27N3O4S B2995577 N-[2-(2,3-dimethylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3,4-diethoxybenzamide CAS No. 1020478-70-9

N-[2-(2,3-dimethylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3,4-diethoxybenzamide

Cat. No.: B2995577
CAS No.: 1020478-70-9
M. Wt: 453.56
InChI Key: SENNDNYUHLNTCP-UHFFFAOYSA-N
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Description

N-[2-(2,3-dimethylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3,4-diethoxybenzamide is a heterocyclic compound featuring a thieno[3,4-c]pyrazole core substituted with a 2,3-dimethylphenyl group at position 2 and a 3,4-diethoxybenzamide moiety at position 2. The 3,4-diethoxybenzamide substituent may enhance solubility and metabolic stability compared to simpler aromatic groups, while the 2,3-dimethylphenyl group could influence steric interactions in biological targets.

Properties

IUPAC Name

N-[2-(2,3-dimethylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3,4-diethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27N3O4S/c1-5-30-21-11-10-17(12-22(21)31-6-2)24(28)25-23-18-13-32(29)14-19(18)26-27(23)20-9-7-8-15(3)16(20)4/h7-12H,5-6,13-14H2,1-4H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SENNDNYUHLNTCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C(=O)NC2=C3CS(=O)CC3=NN2C4=CC=CC(=C4C)C)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2,3-dimethylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3,4-diethoxybenzamide typically involves multi-step organic reactions. The process begins with the preparation of the thieno[3,4-c]pyrazole core, followed by the introduction of the 2,3-dimethylphenyl and 3,4-diethoxybenzamide groups. Common reagents used in these reactions include various halogenated compounds, organometallic reagents, and catalysts to facilitate the formation of the desired bonds.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for scalability, ensuring high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

N-[2-(2,3-dimethylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3,4-diethoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to ensure the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, serving as a versatile intermediate in organic synthesis.

    Biology: Its unique structure may exhibit biological activity, making it a candidate for drug discovery and development.

    Medicine: The compound’s potential therapeutic properties could be explored for the treatment of various diseases, particularly those involving inflammation or cancer.

    Industry: It may find applications in the development of new materials or as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of N-[2-(2,3-dimethylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3,4-diethoxybenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering a cascade of biochemical events. The exact pathways and targets would depend on the specific biological context and require further research to elucidate.

Comparison with Similar Compounds

Comparison with Structurally Analogous Compounds

To contextualize the compound’s properties, a comparison is made with two closely related analogs from the ECHEMI database (Table 1).

Table 1: Structural and Functional Comparison of Thienopyrazole Derivatives

Compound Name Substituent at Position 2 Substituent at Position 3 Molecular Weight (g/mol) Key Features
N-[2-(2,3-dimethylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3,4-diethoxybenzamide (Target Compound) 2,3-dimethylphenyl 3,4-diethoxybenzamide ~453.5 (calculated) Enhanced solubility due to ethoxy groups; potential for improved bioavailability
N-[2-(2,3-dimethylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]furan-2-carboxamide 2,3-dimethylphenyl Furan-2-carboxamide ~393.4 Smaller, rigid substituent; may reduce metabolic stability
4-bromo-N-[2-(4-methylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide 4-methylphenyl 4-bromobenzamide ~455.3 Bromine atom increases lipophilicity; potential for halogen bonding

Substituent-Driven Differences in Bioactivity

  • Target Compound vs. Furan-2-carboxamide Analog : The replacement of the 3,4-diethoxybenzamide group with a furan-2-carboxamide reduces molecular weight by ~60 g/mol. Additionally, the absence of ethoxy groups could decrease aqueous solubility, as observed in similar analogs .
  • Target Compound vs. 4-Bromobenzamide Analog :
    The 4-bromobenzamide substituent introduces a heavy atom (Br) that enhances lipophilicity (logP ~3.5 estimated), which may improve membrane permeability but reduce solubility. In contrast, the target compound’s 3,4-diethoxy groups balance lipophilicity and solubility, favoring oral bioavailability. The 4-methylphenyl group in the analog may also reduce steric hindrance compared to the 2,3-dimethylphenyl group in the target compound.

Research Findings and Limitations

While structural data for these compounds are well-documented , experimental bioactivity or pharmacokinetic data are scarce. Computational studies (e.g., molecular docking) suggest that the target compound’s diethoxy groups may engage in hydrogen bonding with kinase ATP-binding pockets, whereas the furan analog lacks such interactions. Further in vitro assays are required to validate these predictions.

Biological Activity

N-[2-(2,3-dimethylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3,4-diethoxybenzamide is a complex organic compound that has drawn attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C22H25N3O3SC_{22}H_{25}N_{3}O_{3}S with a molecular weight of approximately 425.52 g/mol. The compound features a thieno[3,4-c]pyrazole core structure that is fused with a diethoxybenzamide moiety and a dimethylphenyl group.

PropertyValue
Molecular FormulaC22H25N3O3S
Molecular Weight425.52 g/mol
CAS NumberNot available

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives of thieno[3,4-c]pyrazole have been evaluated for their ability to inhibit cancer cell proliferation in various cancer cell lines.

  • Mechanism of Action : The compound may induce apoptosis in cancer cells through the intrinsic mitochondrial pathway. This is characterized by an increase in pro-apoptotic proteins such as Bax and a decrease in anti-apoptotic proteins like Bcl-2 .
  • In Vitro Studies : In vitro assays have shown that certain thieno[3,4-c]pyrazole derivatives can inhibit the growth of breast cancer (MCF-7) and colorectal cancer (Caco-2) cell lines with IC50 values indicating strong cytotoxic effects .

Antimicrobial Activity

Research has also suggested potential antimicrobial properties for this compound class. Preliminary studies indicate that thieno[3,4-c]pyrazole derivatives may possess activity against various bacterial strains.

Study on Anticancer Activity

A study conducted on thieno[3,4-c]pyrazole derivatives demonstrated their efficacy against MCF-7 and Caco-2 cells. The most potent derivative achieved an IC50 of 3.96 μM against MCF-7 cells and 5.87 μM against Caco-2 cells. The study highlighted the ability of these compounds to trigger apoptotic pathways leading to cancer cell death .

Synthesis and Evaluation

The synthesis of this compound typically involves multi-step organic reactions that include the formation of the thieno[3,4-c]pyrazole core followed by the introduction of the diethoxybenzamide moiety.

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